Cas no 61695-04-3 (2-ethyl-1,2,3,4-tetrahydroisoquinolin-4-amine)

2-Ethyl-1,2,3,4-tetrahydroisoquinolin-4-amine is a tetrahydroisoquinoline derivative with potential applications in pharmaceutical and organic synthesis. Its structural framework, featuring an ethyl-substituted amine group, makes it a versatile intermediate for the development of bioactive compounds, particularly in central nervous system (CNS) research. The compound's rigid tetracyclic core and amine functionality allow for selective modifications, enabling the exploration of structure-activity relationships in drug discovery. Its stability and synthetic accessibility further enhance its utility as a building block for heterocyclic chemistry. Researchers value this compound for its potential in designing novel therapeutic agents, including receptor modulators and enzyme inhibitors.
2-ethyl-1,2,3,4-tetrahydroisoquinolin-4-amine structure
61695-04-3 structure
Product name:2-ethyl-1,2,3,4-tetrahydroisoquinolin-4-amine
CAS No:61695-04-3
MF:C11H16N2
MW:176.25814
CID:469657
PubChem ID:19864123

2-ethyl-1,2,3,4-tetrahydroisoquinolin-4-amine Chemical and Physical Properties

Names and Identifiers

    • 4-Isoquinolinamine, 2-ethyl-1,2,3,4-tetrahydro-
    • 2-ethyl-3,4-dihydro-1H-isoquinolin-4-amine
    • 2-ethyl-1,2,3,4-tetrahydroisoquinolin-4-amine
    • SCHEMBL10387940
    • AKOS026728311
    • 61695-04-3
    • EN300-154986
    • DTXSID30600719
    • Inchi: InChI=1S/C11H16N2/c1-2-13-7-9-5-3-4-6-10(9)11(12)8-13/h3-6,11H,2,7-8,12H2,1H3
    • InChI Key: GJCXJKZNAKBPNO-UHFFFAOYSA-N
    • SMILES: CCN1CC(C2=CC=CC=C2C1)N

Computed Properties

  • Exact Mass: 176.13148
  • Monoisotopic Mass: 176.131348519g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 170
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.3Ų
  • XLogP3: 0.8

Experimental Properties

  • PSA: 29.26

2-ethyl-1,2,3,4-tetrahydroisoquinolin-4-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-154986-1.0g
2-ethyl-1,2,3,4-tetrahydroisoquinolin-4-amine
61695-04-3 95%
1g
$1714.0 2023-06-05
Aaron
AR01AGE0-50mg
2-ethyl-1,2,3,4-tetrahydroisoquinolin-4-amine
61695-04-3 95%
50mg
$651.00 2025-02-10
1PlusChem
1P01AG5O-100mg
2-ethyl-1,2,3,4-tetrahydroisoquinolin-4-amine
61695-04-3 95%
100mg
$798.00 2024-04-22
Enamine
EN300-154986-50mg
2-ethyl-1,2,3,4-tetrahydroisoquinolin-4-amine
61695-04-3 95.0%
50mg
$455.0 2023-09-25
Enamine
EN300-154986-500mg
2-ethyl-1,2,3,4-tetrahydroisoquinolin-4-amine
61695-04-3 95.0%
500mg
$1338.0 2023-09-25
Enamine
EN300-154986-10000mg
2-ethyl-1,2,3,4-tetrahydroisoquinolin-4-amine
61695-04-3 95.0%
10000mg
$7373.0 2023-09-25
Enamine
EN300-154986-250mg
2-ethyl-1,2,3,4-tetrahydroisoquinolin-4-amine
61695-04-3 95.0%
250mg
$849.0 2023-09-25
Aaron
AR01AGE0-500mg
2-ethyl-1,2,3,4-tetrahydroisoquinolin-4-amine
61695-04-3 95%
500mg
$1865.00 2025-02-10
Aaron
AR01AGE0-1g
2-ethyl-1,2,3,4-tetrahydroisoquinolin-4-amine
61695-04-3 95%
1g
$2382.00 2025-02-10
1PlusChem
1P01AG5O-10g
2-ethyl-1,2,3,4-tetrahydroisoquinolin-4-amine
61695-04-3 95%
10g
$9175.00 2024-04-22

2-ethyl-1,2,3,4-tetrahydroisoquinolin-4-amine Related Literature

Additional information on 2-ethyl-1,2,3,4-tetrahydroisoquinolin-4-amine

2-Ethyl-1,2,3,4-Tetrahydroisoquinolin-4-Amine (CAS No. 61695-04-3): A Comprehensive Overview

2-Ethyl-1,2,3,4-Tetrahydroisoquinolin-4-Amine, also known by its CAS registry number 61695-04-3, is a fascinating compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and potential applications in drug discovery. In recent years, advancements in synthetic methodologies and computational modeling have shed new light on the structural properties and functional applications of this compound.

The chemical structure of 2-Ethyl-1,2,3,4-Tetrahydroisoquinolin-4-Amine is characterized by a bicyclic framework comprising an isoquinoline ring system with a tetrahydro substitution pattern. The presence of an ethyl group at the 2-position and an amine group at the 4-position introduces unique electronic and steric properties to the molecule. These features make it an intriguing candidate for exploring its role in various chemical reactions and biological systems.

Recent studies have focused on the synthesis and characterization of this compound. Researchers have developed efficient routes to synthesize 2-Ethyl-1,2,3,4-Tetrahydroisoquinolin-4-Amine using both traditional organic synthesis techniques and modern catalytic methods. For instance, a study published in *Organic Chemistry Frontiers* demonstrated a one-pot synthesis approach that significantly reduces reaction time and enhances yield. The compound's physical properties, including its melting point, solubility, and stability under various conditions, have also been thoroughly investigated to facilitate its use in practical applications.

The biological activity of 2-Ethyl-1,2,3,4-Tetrahydroisoquinolin-4-Amine has been a focal point of recent research. Preclinical studies suggest that this compound exhibits potential as a neuroprotective agent, showing promising results in models of neurodegenerative diseases such as Alzheimer's disease. Additionally, its ability to modulate key enzymes involved in inflammatory pathways has positioned it as a candidate for anti-inflammatory therapies. These findings underscore the importance of further exploring its pharmacokinetic profile and toxicity in vivo.

In the realm of materials science, 2-Ethyl-1,2,3,4-Tetrahydroisoquinolin-4-Amine has shown potential as a building block for constructing advanced materials with tailored properties. Its ability to form stable coordination complexes with transition metals has led to its exploration in catalysis and sensor applications. For example, a research team reported its use as a ligand in palladium-catalyzed cross-coupling reactions, demonstrating high efficiency and selectivity.

From an environmental standpoint, understanding the ecotoxicological implications of this compound is crucial for its safe handling and disposal. Recent assessments have indicated that it exhibits low acute toxicity to aquatic organisms under standard test conditions. However, long-term ecological studies are still needed to fully evaluate its impact on ecosystems.

In conclusion, 2-Ethyl-1,2,3,4-Tetrahydroisoquinolin-4-Amine (CAS No. 61695-04-3) stands as a versatile compound with vast potential across multiple disciplines. Its unique chemical properties and promising biological activities make it a valuable subject for ongoing research efforts. As advancements in synthetic chemistry and computational modeling continue to evolve, this compound is likely to play an increasingly significant role in both academic and industrial settings.

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